Salpriolactone Salpriolactone Salpriolactone is a natural product found in Salvia prionitis with data available.
Brand Name: Vulcanchem
CAS No.: 132278-72-9
VCID: VC7872545
InChI: InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3
SMILES: CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol

Salpriolactone

CAS No.: 132278-72-9

Cat. No.: VC7872545

Molecular Formula: C15H14O3

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

Salpriolactone - 132278-72-9

Specification

CAS No. 132278-72-9
Molecular Formula C15H14O3
Molecular Weight 242.27 g/mol
IUPAC Name 11-hydroxy-5-methyl-10-propan-2-yl-2-oxatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-3-one
Standard InChI InChI=1S/C15H14O3/c1-7(2)10-6-9-5-4-8(3)11-12(9)14(13(10)16)18-15(11)17/h4-7,16H,1-3H3
Standard InChI Key CHCQNBTYGKQUQV-UHFFFAOYSA-N
SMILES CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O
Canonical SMILES CC1=C2C3=C(C(=C(C=C3C=C1)C(C)C)O)OC2=O

Introduction

Chemical Structure and Nomenclature

No explicit data on Salpriolactone’s molecular formula, weight, or stereochemistry were located. By contrast, spironolactone—a steroid derivative—features a γ-lactone ring, an acetylthio group at the 7α position, and a hydroxy group at the 17α position, contributing to its affinity for mineralocorticoid receptors . The IUPAC name for spironolactone is 7α-acetylthio-17α-hydroxy-3-oxopregn-4-ene-21-carboxylic acid γ-lactone, with a molecular weight of 416.57 g/mol .

Pharmacological and Clinical Profiles

Given the absence of Salpriolactone-specific data, extrapolation from spironolactone’s pharmacology offers limited insights. Spironolactone antagonizes aldosterone at renal mineralocorticoid receptors, promoting natriuresis while conserving potassium . It also exhibits antiandrogenic effects via androgen receptor blockade and progesterone receptor agonism, making it useful in conditions like hirsutism and heart failure .

ParameterSpironolactoneHypothetical Salpriolactone
Molecular FormulaC₂₄H₃₂O₄SUndocumented
Half-Life1.4–16.5 hours (varies by metabolite)Unknown
Protein Binding88–99.2% (spironolactone and metabolites)Not determined
MetabolismHepatic (CYP3A4, CES, FMO)Speculative

Regulatory and Clinical Use Considerations

Spironolactone has been FDA-approved since 1960 for hypertension, edema, and primary hyperaldosteronism . Its oral suspension (CaroSpir®) received approval in 2017 for patients with dysphagia . In contrast, Salpriolactone lacks regulatory recognition, suggesting it may be in preclinical development, a discontinued candidate, or a nomenclature error.

Synthesis and Metabolic Pathways

Spironolactone undergoes extensive hepatic metabolism, yielding active metabolites like 7α-thiomethylspironolactone (TMS) and canrenone . Pathways include deacetylation, S-oxygenation, and hydroxylation, mediated by carboxylesterases (CES) and cytochrome P450 enzymes . Without data on Salpriolactone, analogous pathways cannot be assumed.

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